![molecular formula C23H28BrN3O4 B2717935 Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate CAS No. 312734-23-9](/img/structure/B2717935.png)
Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines has been proposed . Among the amines, morpholine turned out to be the most suitable .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has created interest among researchers to synthesize a variety of indole derivatives .
Synthesis of Novel Coumarins
Methyl bromoacetate, a related compound, has been used in the synthesis of novel coumarins . It’s plausible that “Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate” could also be used in similar chemical reactions to produce novel coumarins.
Synthesis of cis-Cyclopropanes
Methyl bromoacetate has also been employed in the synthesis of cis-cyclopropanes . Given the structural similarities, “Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate” might also be used in similar synthetic pathways.
Synthesis of Alkylated Carbene Complexes
Reactions of methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yields alkylated carbene complexes . It’s possible that “Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate” could be used in a similar manner to produce alkylated carbene complexes.
Potential Use in Pharmaceutical Research
Given the wide range of biological activities associated with indole derivatives, “Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate” could potentially be used in pharmaceutical research for the development of new therapeutic drugs .
Future Directions
properties
IUPAC Name |
methyl 2-[[[5-bromo-2-(3-morpholin-4-ylpropanoylamino)phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O4/c1-30-22(29)16-25-23(17-5-3-2-4-6-17)19-15-18(24)7-8-20(19)26-21(28)9-10-27-11-13-31-14-12-27/h2-8,15,23,25H,9-14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYWGHYOLNDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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